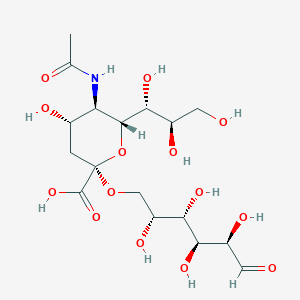

N-Acetylneuraminyl-(2-6)-galactose

Vue d'ensemble

Description

Synthesis Analysis

The enzymatic synthesis of derivatives of N-acetylneuraminic acid, such as the 9-azido-9-deoxy derivative, can be catalyzed by N-acetylneuraminate synthase from Neisseria meningitidis. This process involves the conversion of phosphoenolpyruvate and 2-acetamido-6-azido-2,6-dideoxy-mannose (Brossmer et al., 1980). Furthermore, the chemoenzymatic method has been employed for the sensitive detection of this compound on pathogens (Wu et al., 2022).

Molecular Structure Analysis

Structural isomers of N-acetylneuraminyllactose have been isolated from bovine colostrum, showcasing the diversity of N-acetylneuraminic acid derivatives and their linkage specificity, which affects enzymatic cleavage rates (Schneir & Rafelson, 1966).

Chemical Reactions and Properties

The reactivity of N-acetylneuraminic acid derivatives has been demonstrated in various enzymatic and chemical synthesis pathways. Notably, the transfer of D-galactosyl groups to N-acetylneuraminic acid derivatives by bovine D-galactosyltransferase highlights the compound's chemical versatility (Palcic et al., 1987).

Applications De Recherche Scientifique

Detection of Pathogens

N-Acetylneuraminic acid-α(2-3)-galactose epitope, structurally similar to N-Acetylneuraminyl-(2-6)-galactose, is found on many pathogens' glycans. It helps them evade the host's immune response. A chemoenzymatic method has been developed for its rapid and sensitive detection, which can label live or dead pathogens such as Streptococcus agalactiae A909 and Campylobacter jejuni MK104. This strategy is significant for diagnosing or treating pathogenic infections (Wu et al., 2022).

Glycosidase Activated Nitric Oxide Donors

N-Acetylneuraminic acid has been utilized to create glycosidase-activated nitric oxide (NO) donors. Glucose, galactose, and N-acetylneuraminic acid were covalently coupled to a mesoionic heterocyclic NO donor via a carbamate linkage. These conjugates could release NO in the presence of glycosidases, making them potential tools for enzyme-activated NO donors in biomedical research (Cai et al., 2005).

Influence on Influenza Virus Tropism

N-Acetylneuraminic acid linked to galactose by α2,6 and α2,3 linkages is found on glycoconjugates in animal tissues and serves as a target for influenza viruses. A study found that dexamethasone altered the expression of these sialic acid residues in various cell lines, potentially affecting the tropism of avian and human/pig influenza viruses. This research indicates a method for studying sialylation mechanisms of cell membrane molecules (Vicente-Fermín et al., 2022).

Synthesis of Glycosidically Linked Disaccharides

A method for ester-linking N-acetylneuraminic acid with galactose was developed, creating precursors for the glycosidically linked disaccharide Neu5Ac-(2-3)-Gal. This approach is significant for synthesizing complex sialylated oligosaccharides, which have various biological functions (Kononov et al., 2003).

Metabolic Pathways and Glycosylation Disorders

Research into Phosphoglucomutase 1 (PGM1) congenital disorders of glycosylation (CDG) revealed that galactose supplementation could reverse most laboratory abnormalities associated with the disease. This study highlights the role of N-acetylneuraminic acid and galactose in glycosylation processes, offering insights into the metabolic regulation of glycosylation and potential treatments for related disorders (Radenkovic et al., 2019).

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUGNYYOIVQSD-XRLCZLRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956701 | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylneuraminyl-(2-6)-galactose | |

CAS RN |

35259-23-5 | |

| Record name | N-Acetylneuraminyl-(2-6)-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)

![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)

![2-[(6-Amino-3,5-dicyano-2-pyridinyl)thio]acetic acid ethyl ester](/img/structure/B1222998.png)